molecular formula C6H9N3O B1525355 2-Cyano-3-(dimethylamino)prop-2-enamide CAS No. 37858-68-7

2-Cyano-3-(dimethylamino)prop-2-enamide

Cat. No.: B1525355
CAS No.: 37858-68-7
M. Wt: 139.16 g/mol
InChI Key: XNZBBRSOQRITIK-UHFFFAOYSA-N
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Description

2-Cyano-3-(dimethylamino)prop-2-enamide is a versatile organic compound with significant applications in various fields of chemistry, biology, medicine, and industry. This compound is characterized by its cyano group (-CN) and dimethylamino group (-N(CH₃)₂) attached to a prop-2-enamide structure.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyanoacetamide and dimethylamine.

  • Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The temperature and reaction time are carefully controlled to ensure the formation of the desired product.

  • Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yield and purity.

Types of Reactions:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Halogenating agents like thionyl chloride (SOCl₂) in the presence of a base.

Major Products Formed:

  • Oxidation: this compound can be converted to 2-cyano-3-(dimethylamino)prop-2-enoic acid.

  • Reduction: The reduction product is 2-cyano-3-(dimethylamino)prop-2-enamine.

  • Substitution: Various halogenated derivatives can be formed.

Scientific Research Applications

2-Cyano-3-(dimethylamino)prop-2-enamide is widely used in scientific research due to its unique chemical properties:

  • Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

  • Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Cyano-3-(dimethylamino)prop-2-enamide exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The cyano group can interact with nucleophilic sites in enzymes or receptors.

  • Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

2-Cyano-3-(dimethylamino)prop-2-enamide is unique due to its specific structural features. Similar compounds include:

  • Cyanoacetic Acid: Lacks the dimethylamino group.

  • Dimethylaminopropionitrile: Lacks the prop-2-enamide group.

  • Acrylamide: Lacks the cyano group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

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Properties

IUPAC Name

2-cyano-3-(dimethylamino)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9(2)4-5(3-7)6(8)10/h4H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZBBRSOQRITIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696452
Record name 2-Cyano-3-(dimethylamino)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37858-68-7
Record name 2-Cyano-3-(dimethylamino)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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